Methyl 4,5-dichlorothiophene-2-carboxylate
Overview
Description
“Methyl 4,5-dichlorothiophene-2-carboxylate” is a synthetic organic compound that belongs to the class of heterocyclic compounds. It has a linear formula of C6H4Cl2O2S .
Synthesis Analysis
The synthesis of “this compound” involves the addition of Methyl thiophene-2-carboxylate to a mixture of TFA and H2SO4. The solution is cooled to 0 °C and NCS is added in batches. The mixture is stirred for 10 minutes and then poured into cold water .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H4Cl2O2S . The molecular weight of the compound is 211.06 g/mol.Physical and Chemical Properties Analysis
“this compound” is a solid compound . The compound has a molecular weight of 211.06 g/mol. The compound’s solubility and other physical and chemical properties may vary depending on the conditions .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4,5-dichlorothiophene-2-carboxylate is synthesized from thiophene-2-carboxylic acid, a process involving esterification, chlorination, and hydrolysis. This synthesis offers high selectivity and yield with mild reaction conditions, simplified procedures, and readily available raw materials, making it suitable for industrial production (Wang, Ji, & Sha, 2014).
Electrochemical Research
- The electrochemical behaviors of compounds including methyl 3-chloro-, bromo- and iodo-1-benzothiophene-2-carboxylates have been investigated. These studies explore the reduction mechanisms of these compounds, contributing valuable insights to the field of electrochemistry (Rejňák, Klima, Svoboda, & Ludvík, 2004).
Organic Synthesis and Medicinal Chemistry
- Methyl thiophene-2-carboxylate and its derivatives have been used as synthetic equivalents in the preparation of compounds with long-chain esters. These have applications in creating anti-arthritis agents, shellac components, and spore germination inhibitors, demonstrating the compound's versatility in organic synthesis (Yang, Nandy, Selvakumar, & Fang, 2000).
Photophysical and Materials Science Applications
- The study of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers has implications for understanding fluorescent dipoles. This research contributes to the development of materials with specific photophysical properties (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Green Chemistry and Environmental Applications
- The process of recovering acetic acid from the production of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in pharmaceuticals and herbicides, showcases the compound's role in promoting more sustainable and environmentally friendly chemical processes (Wang Tian-gui, 2006).
Advanced Material Applications
- Cyclopentadithiophene-benzoic acid copolymers have been synthesized for use as conductive binders in lithium-ion battery anodes. The incorporation of methyl 2,5-dibromobenzoate into these polymers demonstrates the potential of this compound derivatives in advanced material applications (Wang, Kuo, Yao, Chang, Yang, Huang, Tsai, & Horie, 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 4,5-dichlorothiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C9 . These interactions are crucial as they can affect the metabolism of other compounds within the body, potentially leading to altered pharmacokinetics and dynamics of co-administered drugs.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory action on cytochrome P450 enzymes can lead to changes in the metabolic pathways of cells, affecting the overall cellular metabolism . Additionally, it may impact cell signaling pathways by altering the levels of metabolites that act as signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active sites of enzymes such as CYP1A2 and CYP2C9, it prevents these enzymes from metabolizing their natural substrates . This inhibition can lead to increased levels of these substrates, which can then affect various biochemical pathways and processes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes, resulting in long-term changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A2 and CYP2C9, affecting their activity and, consequently, the metabolic flux of various substrates . This interaction can lead to changes in metabolite levels, which can have downstream effects on other biochemical pathways and processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it needs to be in the right place within the cell to interact with its target enzymes and exert its effects.
Properties
IUPAC Name |
methyl 4,5-dichlorothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBRIDHOJYOFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743831 | |
Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89281-29-8 | |
Record name | Methyl 4,5-dichloro-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89281-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5-dichlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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